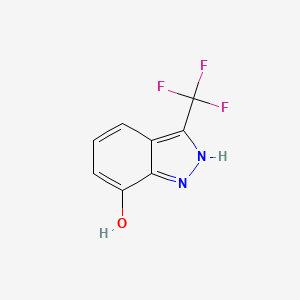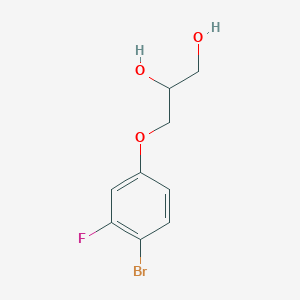
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound that is part of a family of tetrahydroquinoline derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group is a common protecting group used in the synthesis of these compounds, which can be later deprotected to yield a variety of functionalized molecules.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the use of tert-butoxycarbonylation reagents. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, leading to high yields . An improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was determined by X-ray crystallographic analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonding stabilizing the structure in the solid state .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, which could then be subjected to further electrophilic and nucleophilic reactions, as well as reduction and oxidation of its functional groups . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction with quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The introduction of substituents such as bromo groups can also influence the electronic properties and reactivity, as seen in the intramolecular charge transfer and dual fluorescence observed with 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) . The solvatochromic measurements and time-resolved fluorescence studies provide insights into the dipole moments and charge-transfer dynamics of these compounds, which are essential for understanding their behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Applications in Therapeutics and Drug Synthesis
Tetrahydroquinolines, including related compounds, have been extensively studied for their therapeutic potential. One notable area of application is in the synthesis of anticancer antibiotics and as neuroprotective agents. The US FDA approval of trabectedin, a compound derived from a related scaffold, marks a milestone in the discovery of anticancer drugs, illustrating the significance of tetrahydroquinoline derivatives in medicinal chemistry (Singh & Shah, 2017). This highlights the potential of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate in drug synthesis, especially in the development of novel therapeutic agents.
Role in Synthetic Organic Chemistry
The compound's structural features make it valuable in synthetic organic chemistry, particularly in the Fischer synthesis of indoles from arylhydrazones. Research has demonstrated various transformations following the attack on the tetrahydroquinoline ring, leading to the synthesis of indoles, a core structure in many biologically active compounds (Fusco & Sannicolo, 1978). This underscores the utility of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate and related compounds in the construction of complex organic molecules, which could have applications in pharmaceuticals and materials science.
Antioxidant Properties and Environmental Impact
Though not directly linked to tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, synthetic phenolic antioxidants (SPAs), which share a phenolic nature with tetrahydroquinoline derivatives, have been widely used in various industrial and commercial products to inhibit oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices, suggesting their pervasive use and potential environmental impact (Liu & Mabury, 2020). This points to the importance of understanding the environmental behaviors and potential effects of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, particularly in relation to its degradation, human exposure, and toxicity.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSSXPAAXKJIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)
![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)
![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)

![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)


![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)